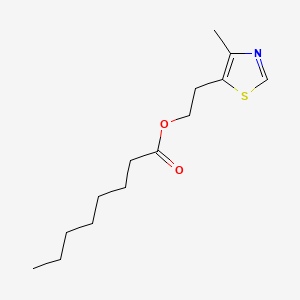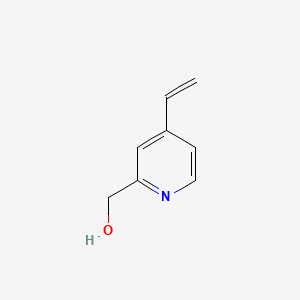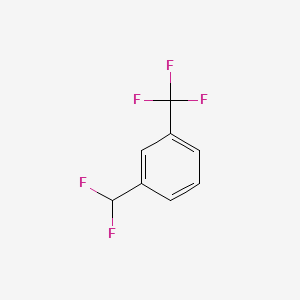
1-(Difluoromethyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-(trifluoromethyl)benzene is a chemical compound with the empirical formula C8H5F5. It has a molecular weight of 196.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The molecular structure of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene can be represented by the InChI string: 1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H .Chemical Reactions Analysis
The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl . The trifluoromethoxylation reaction remains a challenge due to limitations such as limited trifluoromethoxylation reagents and instability of trifluoromethoxide anion .Physical And Chemical Properties Analysis
The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . Although difluoromethyl is considered a lipophilicity enhancing group, the range of the experimental Δlog P (water–octanol) values (log P (XCF2H) – log P (XCH3)) spanned from −0.1 to +0.4 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-(Difluoromethyl)-3-(trifluoromethyl)benzene: plays a significant role in the pharmaceutical industry due to the presence of the trifluoromethyl group. This group is known for its ability to enhance the biological activity of pharmaceutical compounds . The compound’s radical trifluoromethylation properties are utilized in the synthesis of carbon-centered radical intermediates, which are crucial in developing new medications with improved efficacy and stability .
Material Science
In material science, 1-(Difluoromethyl)-3-(trifluoromethyl)benzene is used as a starting material for the synthesis of diverse fluorinated compounds. Its strong C–F bonds are selectively activated to create materials with unique properties, such as increased resistance to solvents and thermal stability, which are valuable in creating advanced polymers and coatings .
Agriculture
The compound’s trifluoromethyl group is also important in the field of agriculture. It is involved in the synthesis of agrochemicals that require the trifluoromethylation process. This process helps in creating compounds that can potentially lead to the development of new pesticides and herbicides with enhanced effectiveness and reduced environmental impact .
Analytical Chemistry
In analytical chemistry, 1-(Difluoromethyl)-3-(trifluoromethyl)benzene is used as a reagent in various chemical analyses. Its unique structural properties make it suitable for use in spectroscopic methods, such as NMR and mass spectrometry, to identify and quantify other substances .
Environmental Science
This compound is significant in environmental science research, where its trifluoromethyl group’s properties are leveraged to study environmental pollutants. It serves as a model compound for understanding the behavior of fluorinated pollutants in the environment and helps in developing methods for their detection and remediation .
Zukünftige Richtungen
There is a growing interest in organic compounds containing the difluoromethyl group, as it is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .
Wirkmechanismus
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The biochemical pathways affected by 1-(Difluoromethyl)-3-(trifluoromethyl)benzene are related to the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry .
Result of Action
The result of the action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the synthesis of various gem-difluoro substituted homoallylic alcohols . This process is facilitated by a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy. For instance, the defluorinated alkylation of α-trifluoromethyl alkenes is promoted by visible light , indicating that light exposure could enhance the compound’s action.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERRYTMKZDHTNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673319 |
Source


|
| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
1214358-15-2 |
Source


|
| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


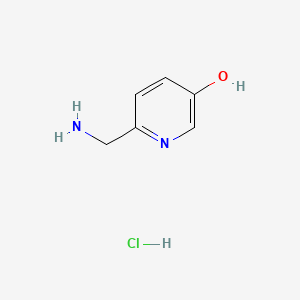
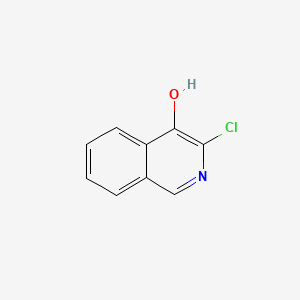
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)
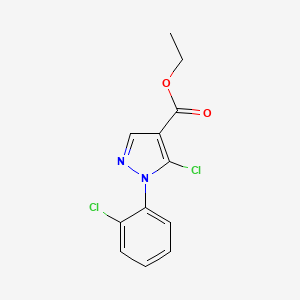

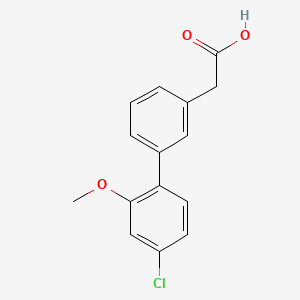

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)
